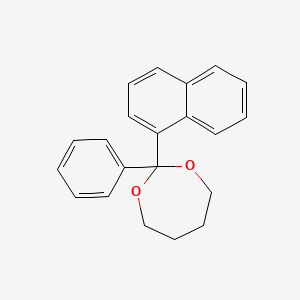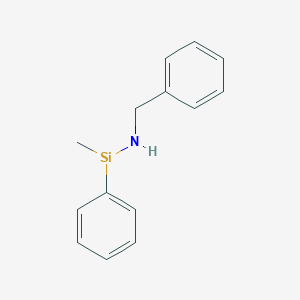![molecular formula C16H18O B12552191 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one CAS No. 144581-68-0](/img/structure/B12552191.png)
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one typically involves multiple steps, including the formation of key intermediates and subsequent cyclization reactions. One common synthetic route involves the condensation of specific aromatic precursors under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its use in medicinal chemistry or biochemical research .
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one can be compared with other similar compounds, such as:
1,1-Dimethylheptyl-11-hydroxytetrahydrocannabinol: Known for its potent cannabinoid activity, this compound shares structural similarities but differs in its biological effects.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds are studied for their potential as epidermal growth factor receptor inhibitors, highlighting different applications in medicinal chemistry
Propriétés
Numéro CAS |
144581-68-0 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2,4,5-tetrahydrobenzo[f]azulen-10-one |
InChI |
InChI=1S/C16H18O/c1-16(2)10-9-13-14(16)8-7-11-5-3-4-6-12(11)15(13)17/h3-6H,7-10H2,1-2H3 |
Clé InChI |
MPJVJKUSTKMAJX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C1CCC3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
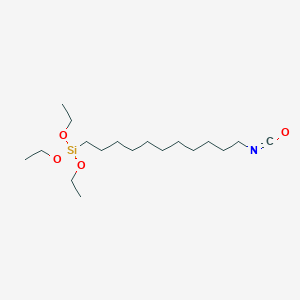
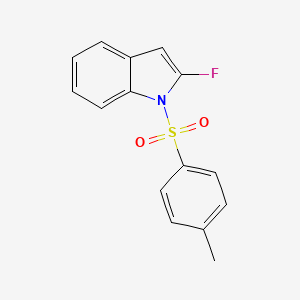
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)

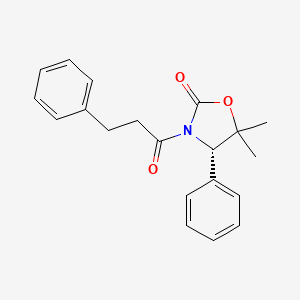
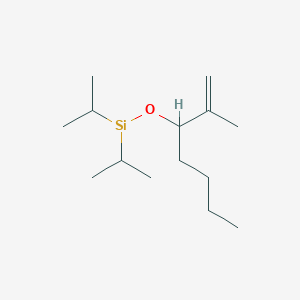
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)

